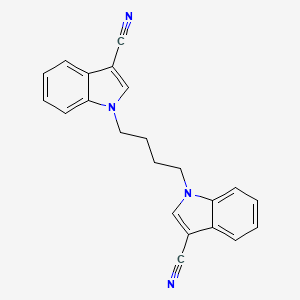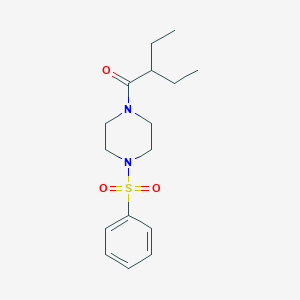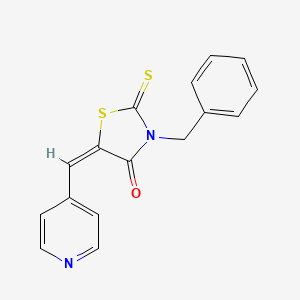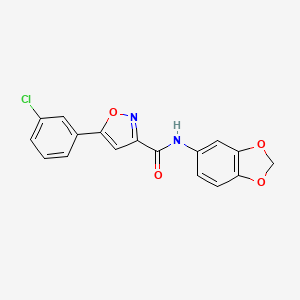![molecular formula C12H18N2O2 B4666996 N-[3-(1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4666996.png)
N-[3-(1-pyrrolidinyl)propyl]-2-furamide
Description
Synthesis Analysis
The synthesis of compounds related to "N-[3-(1-pyrrolidinyl)propyl]-2-furamide" involves innovative approaches to form complex structures. For instance, manganese(III)-mediated oxidative coupling reactions between α-aryl enamides and 1,3-dicarbonyl compounds have been developed, leading to the synthesis of dihydrofurans, furans, pyrroles, and dicarbonyl enamides in moderate to good yields (Pan Li et al., 2014). Additionally, transformations of furan ring compounds have been explored, yielding new fused heterocyclic systems and demonstrating the versatility of furan-based compounds in synthesis (T. Stroganova et al., 2016).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the properties and reactivity of chemical compounds. Studies have employed various spectroscopic methods to assign structures to synthesized compounds, revealing intricate details about their molecular architecture (T. Stroganova et al., 2016).
Chemical Reactions and Properties
Research has delved into the chemical reactions involving furan and pyrrole derivatives, highlighting their reactivity and potential for creating complex molecular systems. For example, pyrrole and furan-based bisamides have been synthesized and investigated for their supramolecular gelation properties, demonstrating the functional versatility of these compounds (Santanu Panja et al., 2018).
Physical Properties Analysis
The physical properties of chemical compounds are influenced by their molecular structure. The synthesis and characterization of N-furan-2-ylmethyl-β-enaminones and their oxidation to produce spiro-lactams and polysubstituted pyrroles showcase the relationship between molecular structure and physical properties, such as solubility and melting point (Hui Peng et al., 2016).
Future Directions
The future directions for research on “N-[3-(1-pyrrolidinyl)propyl]-2-furamide” would likely involve further exploration of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, investigations of its reactivity and stability, and screening for biological activity .
properties
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h3,5,10H,1-2,4,6-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGHZLZQDIAHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4666935.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4666953.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-(4-hydroxyphenyl)acetohydrazide](/img/structure/B4666959.png)
![methyl 3-({[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666971.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4666977.png)
![ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4666978.png)
![3-{[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4666984.png)
![3-(3-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667003.png)


![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)
